molecular formula C12H11N5O2 B1418220 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082584-27-7

3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1418220
M. Wt: 257.25 g/mol
InChI Key: WHEILEVVBPWXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been identified as novel inhibitors of Chikungunya virus replication . They inhibit the virus replication in the low micromolar range with no toxicity to the host (Vero) cells .

Scientific Research Applications

Antibacterial Activity

Research highlights the critical role of 1,2,3-triazole and 1,2,4-triazole-containing hybrids in combating antibiotic-resistant Staphylococcus aureus strains. These compounds, due to their ability to inhibit critical bacterial enzymes such as DNA gyrase and topoisomerase IV, show promising broad-spectrum antibacterial activity against diverse clinically significant organisms. Such hybrids have been leveraged in clinical settings to treat bacterial infections, underscoring their importance in addressing the rising challenge of antibiotic resistance (Li & Zhang, 2021).

Sedative Hypnotics

Zaleplon, a non-benzodiazepine sedative hypnotic, exemplifies the therapeutic application of compounds within this chemical class for the treatment of insomnia. Its mechanism, partially shared by related compounds, demonstrates the importance of 1,2,3-triazolo[4,5-d]pyrimidin-7-one derivatives in modulating GABA receptors to induce sleep without the significant side effects associated with benzodiazepines. This positions such compounds as vital for developing safer, more targeted hypnotics (Heydorn, 2000).

Pyrimidine Scaffolds in Drug Development

The pyranopyrimidine core, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, is pivotal in medicinal and pharmaceutical industries due to its broad synthetic and bioavailability applications. The use of hybrid catalysts in synthesizing these scaffolds has been extensively studied, indicating the versatility and potential of pyrimidine derivatives in leading to novel therapeutic agents. This underscores the continuous exploration of pyrimidine derivatives for developing lead molecules with significant therapeutic effects (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

3-(4-ethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEILEVVBPWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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